2,6-Difluoro-4-methoxyphenylboronic acid
Overview
Description
2,6-Difluoro-4-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-difluoro-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 2,6-Difluoro-4-methoxyphenylboronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . It serves as a building block for the construction of biaryl structures, which are important in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to synthesize molecules with potential therapeutic applications . For example, it has been employed in the preparation of antithrombotic agents and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials . Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2,6-Difluorophenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Comparison: 2,6-Difluoro-4-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and the properties of the resulting products . Compared to 4-Methoxyphenylboronic acid, the additional fluorine atoms can enhance the compound’s stability and reactivity in certain reactions . Similarly, the methoxy group can provide electron-donating effects, making it distinct from 2,6-Difluorophenylboronic acid .
Properties
IUPAC Name |
(2,6-difluoro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSZSFADEBGONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584383 | |
Record name | (2,6-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-20-0 | |
Record name | (2,6-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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